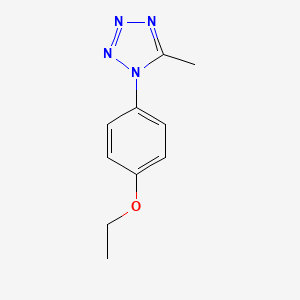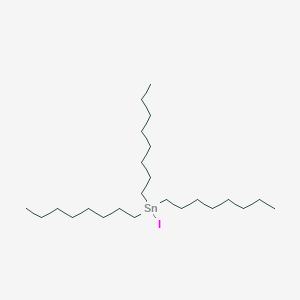
Stannane, iodotrioctyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, iodotrioctyl- is an organotin compound, which means it contains a tin atom bonded to organic groups. Organotin compounds are widely studied due to their diverse applications in various fields, including chemistry, biology, and industry. Stannane, iodotrioctyl- is particularly interesting due to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of stannane, iodotrioctyl- typically involves the reaction of trioctyltin hydride with iodine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
R3SnH+I2→R3SnI+HI
where R represents the octyl group. The reaction is usually performed in an inert atmosphere to prevent the oxidation of the tin compound. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
Stannane, iodotrioctyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction: It can be reduced back to the corresponding stannane.
Substitution: The iodine atom can be substituted with other halogens or functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Stannane, iodotrioctyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including stannane, iodotrioctyl-, are studied for their potential biological activity and toxicity.
Medicine: Radioiodinated derivatives of stannane, iodotrioctyl- are used in diagnostic imaging and radiotherapy.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of stannane, iodotrioctyl- involves its ability to form stable bonds with other elements and compounds. The tin atom in the compound can interact with various molecular targets, leading to different chemical transformations. In biological systems, organotin compounds can interact with cellular components, potentially leading to toxic effects.
Comparación Con Compuestos Similares
Stannane, iodotrioctyl- can be compared with other organotin compounds such as:
Tributyltin chloride: Known for its high toxicity and use as a biocide.
Trimethyltin chloride: Used in organic synthesis and as a neurotoxin in research.
Triphenyltin hydroxide: Used as a pesticide and in antifouling paints.
The uniqueness of stannane, iodotrioctyl- lies in its specific reactivity and applications, particularly in the field of radioiodination for medical imaging and therapy.
Propiedades
Número CAS |
64488-68-2 |
|---|---|
Fórmula molecular |
C24H51ISn |
Peso molecular |
585.3 g/mol |
Nombre IUPAC |
iodo(trioctyl)stannane |
InChI |
InChI=1S/3C8H17.HI.Sn/c3*1-3-5-7-8-6-4-2;;/h3*1,3-8H2,2H3;1H;/q;;;;+1/p-1 |
Clave InChI |
SMAVBLSQIQGWLU-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



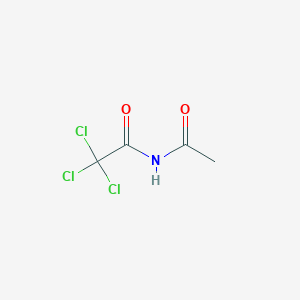


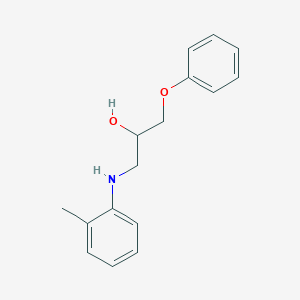
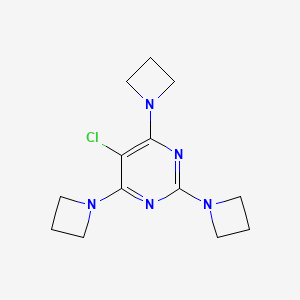

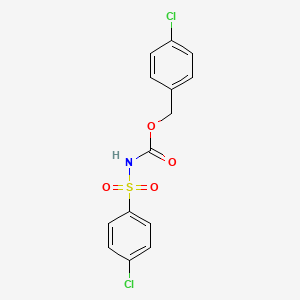
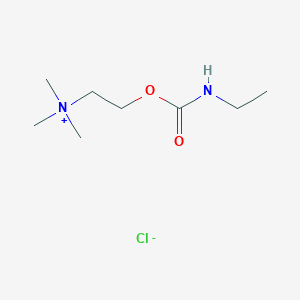
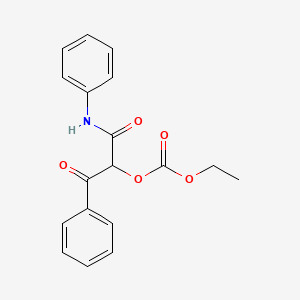
![1,2-Ethanediamine, N-[3-(trimethoxysilyl)propyl]-, monohydrochloride](/img/structure/B14486996.png)

